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Compound of Interest

Compound Name: 4-Quinoxalin-2-ylphenol

Cat. No.: B378025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 4-Quinoxalin-2-ylphenol (CAS No: 33707-91-4). The quinoxaline scaffold is a
privileged heterocyclic motif in medicinal chemistry, and its derivatives are known to exhibit a
wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory
properties.[1][2][3] This document details the compound's physicochemical characteristics,
synthesis, and reactivity. It also presents standardized experimental protocols for its synthesis
and characterization, alongside predicted spectroscopic data. Furthermore, this guide explores
the potential biological context of 4-Quinoxalin-2-ylphenol as a kinase inhibitor, a common
mechanism of action for this class of compounds.[4][5] All quantitative data is summarized in
structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity
and accessibility for research and development professionals.

Core Chemical Properties

4-Quinoxalin-2-ylphenol is a heterocyclic aromatic compound featuring a phenol group
attached to a quinoxaline ring. This structure combines the chemical characteristics of both
moieties, making it a valuable building block for the synthesis of more complex, biologically
active molecules. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of 4-Quinoxalin-2-ylphenol
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Property Value Reference(s)
CAS Number 33707-91-4 [6]
Molecular Formula C14H10N20 [7]
Molecular Weight 222.24 g/mol [7]
IUPAC Name 4-(Quinoxalin-2-yl)phenol

Physical Form Powder [N/A]
Melting Point 204-206 °C [6]
Boiling Point 408.5 £ 35.0 °C (Predicted) [N/A]
Density 1.279 + 0.06 g/cm? (Predicted) [N/A]
pKa 8.44 £ 0.15 (Predicted) [N/A]
InChi Key QGECDAQWBBZAAZ- -

UHFFFAOYSA-N

Synthesis and Reactivity
Synthesis Pathway

The most prevalent and efficient method for synthesizing quinoxaline derivatives is the
condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[3][8][9]
For 4-Quinoxalin-2-ylphenol, this involves the reaction of o-phenylenediamine with an a-
ketoaryl compound bearing a hydroxyl group, such as 1-(4-hydroxyphenyl)-2-oxoethanal or a
related precursor. The reaction is typically catalyzed by acid and proceeds via a dehydration
mechanism to form the stable aromatic pyrazine ring.[9][10]
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Figure 1: General experimental workflow for the synthesis and characterization of 4-
Quinoxalin-2-ylphenol.

Chemical Reactivity

The reactivity of 4-Quinoxalin-2-ylphenol is dictated by its two primary functional regions: the
phenol group and the quinoxaline ring system.

o Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by
a base to form a phenoxide anion. This nucleophilic oxygen can then participate in O-
alkylation or O-acylation reactions to generate ether or ester derivatives, respectively. The
phenol ring is also activated towards electrophilic aromatic substitution at the positions ortho
to the hydroxyl group.

e Quinoxaline Ring: The pyrazine portion of the quinoxaline ring is electron-deficient, making it
susceptible to nucleophilic attack, although this typically requires harsh conditions or an
activating group. The fused benzene ring can undergo electrophilic substitution, though it is
less reactive than the phenol ring.

Spectroscopic and Analytical Data

While specific experimental spectra for 4-Quinoxalin-2-ylphenol are not widely published, its
structure allows for the prediction of key spectroscopic features based on the analysis of
related quinoxaline derivatives.[11]

Table 2: Predicted Spectroscopic Data for 4-Quinoxalin-2-ylphenol
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Technique Predicted Features

~9.5-10.5 ppm: A broad singlet corresponding to
the phenolic -OH proton.~9.3 ppm: A singlet for
the C3-H proton on the quinoxaline ring.

1H NMR _ ,
[11]~7.7-8.4 ppm: A series of multiplets
corresponding to the eight aromatic protons on

the quinoxaline and phenol rings.[11]

~155-160 ppm: Signal for the carbon bearing
the hydroxyl group (C-O).~115-155 ppm: A

13C NMR complex set of signals for the remaining 13
aromatic carbons in the quinoxaline and phenol
rings.[11][12]

~3200-3600 cm~1: Broad absorption band from
the O-H stretching of the phenol group.~3000-
3100 cm~1: C-H stretching from the aromatic
IR (Infrared) rings.~1500-1600 cm~1: C=N and C=C
stretching vibrations characteristic of the
quinoxaline and aromatic rings.[13]~1200-1300
cm~1; C-O stretching of the phenol group.

Molecular lon (M*): A prominent peak at m/z =
222, corresponding to the molecular weight of
Mass Spec (MS) the compound.[11][14]Fragmentation:
Characteristic fragmentation patterns involving
the loss of CO (from the phenol) and HCN (from

the pyrazine ring).

Experimental Protocols
Synthesis of 4-Quinoxalin-2-ylphenol (Adapted General
Protocol)

This protocol is adapted from established methods for quinoxaline synthesis.[9]

o Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add a
solution of a suitable a-dicarbonyl precursor, such as 4-hydroxy-a-oxo-benzeneacetaldehyde
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(2.0 mmol), in ethanol (5 mL).

o Catalysis: Add a catalytic amount of a suitable acid (e.g., 20 mol% phenol or a few drops of
acetic acid).[3][10]

o Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin
Layer Chromatography (TLC) until the starting materials are consumed.

o Work-Up: Upon completion, remove the solvent under reduced pressure. Dissolve the
residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous
Naz2SO0a.

« Purification: Filter the solution and evaporate the solvent. Purify the crude product by column
chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to
yield the pure 4-Quinoxalin-2-ylphenol.[9]

Spectroscopic Characterization

 NMR Spectroscopy: Prepare a sample by dissolving 5-20 mg of the purified product in
approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds or CDCI3) in a5 mm NMR
tube.[15][16] Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz).

» IR Spectroscopy: Prepare a sample by either creating a thin solid film on a salt (NaCl or KBr)
plate by dissolving a small amount of the solid in a volatile solvent (e.g., CHz2Clz) and
allowing it to evaporate, or by preparing a KBr pellet.[17] Acquire the spectrum using an FT-
IR spectrometer.

e Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile). Analyze the sample using an appropriate ionization technique,
such as electrospray ionization (ESI), to obtain the mass spectrum and determine the mass-
to-charge ratio of the molecular ion and its fragments.[18][19][20]

Biological Context and Potential Applications

Quinoxaline derivatives are a cornerstone in drug discovery, with many compounds
demonstrating potent biological activity. A significant number of these derivatives function as
kinase inhibitors.[1][4][5] Kinases are enzymes that play a critical role in cell signaling pathways
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by catalyzing the phosphorylation of proteins. Aberrant kinase activity is a hallmark of many
diseases, including cancer.[4][21] Quinoxaline-based molecules can act as competitive
inhibitors at the ATP-binding site of kinases, thereby blocking downstream signaling and
inhibiting processes like cell proliferation.[2]

Figure 2: Hypothetical signaling pathway showing kinase inhibition by a quinoxaline derivative
like 4-Quinoxalin-2-ylphenol.

Safety Information

Safety data for 4-Quinoxalin-2-ylphenol indicates that it should be handled with care in a
laboratory setting.

Table 3: Safety and Hazard Information

Category Information

Signal Word Warning

H315 (Causes skin irritation), H319 (Causes
Hazard Statements serious eye irritation), H335 (May cause

respiratory irritation)

P261, P264, P271, P280, P302+P352,
P304+P340, P305+P351+P338, P312,
P332+P313, P337+P313, P362, P403+P233,
P405, P501

Precautionary Statements

Conclusion

4-Quinoxalin-2-ylphenol is a well-defined chemical entity with significant potential as a
scaffold in medicinal chemistry and drug development. Its synthesis is straightforward, relying
on established condensation methodologies. The presence of both a reactive phenol group and
a biologically relevant quinoxaline core provides ample opportunities for further chemical
modification to develop novel therapeutic agents, particularly in the area of kinase inhibition.
This guide provides the foundational chemical data and protocols necessary to support further
research and development of this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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